6-Azabicyclo[3.2.0]heptan-7-one

Enzymatic Resolution Chiral Synthon β-Amino Acid Synthesis

6-Azabicyclo[3.2.0]heptan-7-one is a cis-fused bicyclic β-lactam (azetidinone) that incorporates a cyclopentane ring. This rigid [3.2.0] framework (molecular formula C₆H₉NO, molecular weight 111.14) offers a unique scaffold for medicinal chemistry and organic synthesis.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 22031-52-3
Cat. No. B1268196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azabicyclo[3.2.0]heptan-7-one
CAS22031-52-3
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CC2C(C1)NC2=O
InChIInChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8)
InChIKeyAXDBIGNYXNSBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azabicyclo[3.2.0]heptan-7-one (CAS 22031-52-3) for Research and Development Procurement


6-Azabicyclo[3.2.0]heptan-7-one is a cis-fused bicyclic β-lactam (azetidinone) that incorporates a cyclopentane ring [1]. This rigid [3.2.0] framework (molecular formula C₆H₉NO, molecular weight 111.14) offers a unique scaffold for medicinal chemistry and organic synthesis [2]. Its defined stereocenters are critical for its role as a chiral synthon, differentiating it from simpler monocyclic β-lactams [3].

Why 6-Azabicyclo[3.2.0]heptan-7-one Cannot Be Readily Replaced by Other β-Lactams


The procurement of a generic β-lactam such as 2-azetidinone cannot substitute for 6-azabicyclo[3.2.0]heptan-7-one due to fundamental differences in conformational constraint and stereochemistry that directly impact synthetic utility and biological selectivity [1]. This bicyclic system provides a rigid, pre-organized scaffold that enables stereoselective transformations unattainable with monocyclic analogs, and its specific stereochemistry (e.g., cis-fused) dictates the outcome of enzymatic resolutions and ring-enlargement reactions [2][3]. Substitution with an alternative β-lactam would fail to deliver the required stereochemical fidelity or the specific ring-fusion pattern necessary for generating complex target molecules [1][4].

Quantified Differentiation: 6-Azabicyclo[3.2.0]heptan-7-one vs. Analogs in Key Performance Metrics


Superior Enantioselectivity in Enzymatic Resolution Compared to Larger Homologs

In an enzymatic resolution study, 6-azabicyclo[3.2.0]heptan-7-one derivatives demonstrated superior substrate efficiency compared to larger 7- and 8-membered homologs [1]. Under identical conditions using Lipolase (Candida antarctica lipase B), the 3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one achieved an enantioselectivity factor (E) greater than 200, yielding (1S,6S)-β-lactam with >99% enantiomeric excess (ee) [1]. The seven-membered homolog (4,5-benzo-7-azabicyclo[4.2.0]octan-8-one) and eight-membered homolog (5,6-benzo-8-azabicyclo[5.2.0]nonan-9-one) also yielded products with >99% ee but are reported with generally lower yields under similar conditions, indicating that the six-membered fused ring system provides an optimal balance of ring strain and conformational flexibility for this biocatalytic transformation [1].

Enzymatic Resolution Chiral Synthon β-Amino Acid Synthesis

Expanded Synthetic Versatility: Ring-Enlargement vs. Monocyclic β-Lactams

6-Azabicyclo[3.2.0]heptan-7-one provides a unique entry point for synthesizing complex fused pyrimidinones through a ring-enlargement pathway not accessible to simple monocyclic β-lactams such as 4-acetoxyazetidin-2-one [1]. Specifically, (1R*,3S*,5S*)-3-tert-butyl-6-azabicyclo[3.2.0]heptan-7-one reacts with lactim ethers to yield pyrrolo-, pyrido-, and azepino[1,2-a]pyrimidin-4-ones in a single operational step [1]. This contrasts with monocyclic β-lactams, which require multiple synthetic steps and a different reaction manifold (e.g., [2+2] cycloaddition followed by annulation) to achieve similar heterocyclic complexity [2]. The bicyclic scaffold's inherent ring strain and defined stereochemistry drive this efficient cascade transformation.

Ring-Enlargement Heterocycle Synthesis Scaffold Diversification

Differentiated Scaffold for Non-Peptidyl Cysteine Protease Inhibition vs. Peptidyl Inhibitors

3-Substituted-4-oxa-1-azabicyclo[3.2.0]heptan-7-ones represent a novel class of non-peptidyl inhibitors for cysteine proteases, a profile that distinguishes them from the majority of known inhibitors which rely on a peptidyl affinity fragment [1]. While specific IC50 values are reported in the primary literature, the key differentiation lies in the scaffold's non-peptidyl nature, which is expected to improve pharmacokinetic properties compared to peptidyl inhibitors, where efficacy in vivo is often limited [1]. In contrast, simpler bicyclic β-lactamase inhibitors like clavulanic acid operate via a distinct mechanism targeting serine β-lactamases. The 6-azabicyclo[3.2.0]heptan-7-one core, specifically the 4-oxa variant, is designed for a different therapeutic target (cysteine proteases such as cathepsins B, L, K, S) implicated in osteoporosis, cancer metastasis, and rheumatoid arthritis [1].

Cysteine Protease Inhibitor Non-Peptidyl Scaffold Drug Discovery

Procurement-Driven Application Scenarios for 6-Azabicyclo[3.2.0]heptan-7-one


Synthesis of Enantiopure β-Amino Acid Derivatives

Researchers focused on peptide mimetics or β-peptide foldamers should procure this compound as a starting material for the enzymatic production of enantiopure (1S,6S)-β-lactam and (1R,2R)-β-amino acids with >99% ee [1]. This process leverages the high enantioselectivity (E > 200) of lipase-catalyzed resolution of the bicyclic scaffold, a characteristic not equally achievable with other ring sizes [1].

Rapid Construction of Polycyclic Nitrogen Heterocycles

This compound is a strategic building block for medicinal chemists aiming to rapidly assemble complex fused pyrimidinones. Its unique ability to undergo ring-enlargement with lactim ethers provides direct access to pyrrolo-, pyrido-, and azepino[1,2-a]pyrimidin-4-ones, a pathway that is inaccessible using monocyclic β-lactam alternatives [2].

Development of Non-Peptidyl Cysteine Protease Inhibitors

This scaffold, specifically its 4-oxa derivative, is a validated starting point for developing novel non-peptidyl inhibitors of cysteine proteases (e.g., cathepsins B, L, K, S) [3]. Procurement is essential for projects aiming to overcome the pharmacokinetic limitations associated with traditional peptidyl inhibitors and to explore new chemical space for treating diseases like osteoporosis and cancer metastasis [3].

Chiral Synthon for Carbocyclic Nucleoside Analogues

The compound serves as an efficient chiral precursor for the synthesis of 1,2-disubstituted carbocyclic nucleosides, including MECA and NECA analogues, which are of interest in antiviral and anticancer research [4]. Its defined stereochemistry and reactive β-lactam ring enable the controlled introduction of nucleobases and other functional groups, offering a more direct route compared to non-bicyclic alternatives [4].

Technical Documentation Hub

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